molecular formula C14H14N2O4S B12337087 Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester CAS No. 1263284-24-7

Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester

Cat. No.: B12337087
CAS No.: 1263284-24-7
M. Wt: 306.34 g/mol
InChI Key: SSRHVUXJDQRRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester is a sulfonamide derivative characterized by a methyl ester group at the benzoic acid core and a sulfonyl-linked 4-methyl-3-pyridinylamino substituent at the 2-position. This structure combines a heterocyclic amine (pyridine) with a sulfonamide moiety, which is frequently associated with bioactivity in pharmaceuticals and agrochemicals .

Properties

CAS No.

1263284-24-7

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 2-[(4-methylpyridin-3-yl)sulfamoyl]benzoate

InChI

InChI=1S/C14H14N2O4S/c1-10-7-8-15-9-12(10)16-21(18,19)13-6-4-3-5-11(13)14(17)20-2/h3-9,16H,1-2H3

InChI Key

SSRHVUXJDQRRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Methyl Anthranilate

The synthesis begins with methyl anthranilate (2-aminobenzoic acid methyl ester), which undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) or phosphorus pentachloride (PCl₅) at 0–5°C. This step introduces the sulfonyl chloride group at the ortho position relative to the amino group.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or chlorobenzene
  • Temperature : 0–5°C (exothermic reaction requires strict control)
  • Yield : 85–92%.

Aminolysis with 4-Methyl-3-Aminopyridine

The sulfonyl chloride intermediate reacts with 4-methyl-3-aminopyridine in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide bond.

Optimization :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Temperature : 25–40°C
  • Yield : 78–88%.

Mechanism :

  • Deprotonation of the amine by the base.
  • Nucleophilic attack on the sulfonyl chloride.
  • Elimination of HCl.

Cross-Coupling Reactions Using Palladium Catalysts

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled with halogenated benzoic acid derivatives. For example, 2-bromo-4-methylpyridine-3-sulfonamide reacts with methyl 2-borono-benzoate under Pd(PPh₃)₄ catalysis.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)
  • Base : K₂CO₃ or NaHCO₃
  • Solvent : Dioxane/water (4:1)
  • Temperature : 80–100°C
  • Yield : 65–75%.

Grignard Reagent-Mediated Coupling

Magnesium-activated 4-methylpyridinyl Grignard reagents react with methyl 2-sulfamoylbenzoate. This method avoids harsh chlorosulfonation conditions.

Procedure :

  • Generate Grignard reagent (4-methylpyridinyl-MgBr).
  • Add methyl 2-sulfamoylbenzoate in THF.
  • Quench with NH₄Cl.

Yield : 70–80%.

Multi-Step Industrial Synthesis

Three-Step Process from Toluene Derivatives

A scalable route involves:

  • Chlorosulfonation-Aminolysis : Toluene → 2-sulfamoyltoluene.
  • Oxidation : 2-Sulfamoyltoluene → 2-sulfamoylbenzoic acid using KMnO₄/H₂SO₄.
  • Esterification : Benzoic acid → methyl ester via methanol/H₂SO₄.

Industrial Yield : 50–60% overall.

One-Pot Methanolysis-Oxidation

Combining methanolysis and oxidation in a single reactor reduces steps:

  • Reactants : 2-Sulfamoyltoluene, methanol, H₂SO₄, and CrO₃.
  • Temperature : 60–80°C
  • Yield : 68%.

Alternative Methods and Recent Advances

Enzymatic Sulfonamide Formation

Lipase-catalyzed reactions between 2-sulfamoylbenzoic acid and 4-methyl-3-aminopyridine in ionic liquids:

  • Solvent : [BMIM][BF₄]
  • Yield : 55–60% (lower than chemical methods but eco-friendly).

Microwave-Assisted Synthesis

Accelerates coupling reactions:

  • Conditions : 100 W, 100°C, 15 min.
  • Yield : 82% (vs. 75% conventional).

Comparative Analysis of Methods

Method Steps Yield (%) Cost Scalability
Sulfonamide Coupling 2 78–88 Low High
Suzuki-Miyaura Coupling 1 65–75 High Moderate
Industrial Three-Step 3 50–60 Medium High
Microwave-Assisted 2 82 Medium Low

Critical Challenges and Solutions

Byproduct Formation in Chlorosulfonation

Issue : Di-sulfonation or ring chlorination.
Mitigation :

  • Use excess toluene (3:1 molar ratio).
  • Control temperature below 5°C.

Catalyst Deactivation in Cross-Coupling

Issue : Pd leaching or poisoning.
Solution :

  • Add ligands (e.g., PPh₃) to stabilize Pd.
  • Use heterogeneous catalysts (e.g., Pd/C).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

The compound has been identified as an intermediate in the synthesis of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML). Nilotinib acts as a tyrosine kinase inhibitor, targeting the BCR-ABL fusion protein that drives the proliferation of leukemic cells. The synthesis of derivatives from benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester has been explored for enhancing the efficacy and specificity of these anticancer agents .

Antileukemia Agents

Research indicates that derivatives synthesized from this compound exhibit activity against neoplastic stem cell leukemia. The structural modifications allow for the exploration of structure-activity relationships (SAR), which are crucial for developing more potent antileukemia agents .

Synthesis of Derivatives

The compound serves as a precursor for various derivatives that have potential biological activities. For instance:

  • Pyridinyl-N-[(triazolyl)phenyl]pyrimidinamine derivatives : These compounds have shown promise in therapeutic applications, particularly in oncology.
  • Pyridinyl-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives : Similar to triazole derivatives, these compounds are being investigated for their biological activities .

Structure-Activity Relationship Studies

The exploration of the chemical space around this compound has led to the identification of numerous analogs with varying biological activities. A systematic approach to synthesizing and characterizing these derivatives has been documented, revealing insights into their pharmacological profiles and potential therapeutic uses .

Industrial Applications

While primarily focused on medicinal chemistry, there is potential for industrial applications of this compound in the production of specialty chemicals and fine chemicals due to its unique sulfonamide functionality and pyridine ring structure. Its synthesis is characterized by high yield and stability, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared with analogous benzoic acid derivatives below:

Compound Name Substituent Features Functional Groups Potential Applications Reference
Target Compound 2-[(4-methyl-3-pyridinyl)amino]sulfonyl Sulfonamide, methyl ester, pyridine Agrochemicals, pharmaceuticals
Tribenuron methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]sulfonyl] Sulfonamide, methyl ester, triazine Herbicide (ALS inhibitor)
Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester 3-(methylsulfonyl)amino Sulfonamide, methyl ester Pharmaceuticals, materials science
4-(N-Piperidinyl)methyl benzoic acid (3) 4-(piperidinyl)methyl Carboxylic acid, piperidine Pancreatic β-cell protection
Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester 2-(Schiff base: imine-linked 4-methoxyphenyl group) Imine, methyl ester Not specified (likely intermediates)

Key Observations:

  • Heterocyclic Substituents : The pyridine group in the target compound distinguishes it from triazine-based Tribenuron methyl, which is a commercial herbicide. Pyridine’s electron-rich structure may enhance binding to biological targets compared to triazine’s electrophilic nature .
  • Sulfonamide Linkage : Unlike simpler sulfonamides (e.g., ’s methylsulfonyl derivative), the target compound’s pyridinyl-sulfonamide group could improve metabolic stability or solubility in biological systems .
  • Ester Position : Methyl esters at the 2-position (target) vs. 3-position () influence steric and electronic properties, affecting reactivity and interaction with enzymes or receptors.

Biological Activity

Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester, also known as methyl 4-methyl-3-[[4-(3-pyridinyl)pyrimidin-2-yl]amino]benzoate, is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : Approximately 348.43 g/mol
  • Key Functional Groups : Sulfonamide, methyl ester, and pyridine ring

The presence of these functional groups is crucial for the compound's interaction with biological targets, particularly in cancer therapy.

Biological Activity Overview

Benzoic acid derivatives have been widely studied for their pharmacological properties. This specific compound has shown promise as an antileukemic agent , primarily due to its role as an intermediate in the synthesis of Nilotinib, a well-known drug used to treat chronic myelogenous leukemia (CML). The biological activity of this compound can be attributed to the inhibition of specific kinases involved in cancer cell proliferation.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tyrosine kinases. These kinases play a pivotal role in signaling pathways that promote cell growth and division. By inhibiting these enzymes, the compound can effectively hinder cancer cell proliferation.

Anticancer Activity

  • Inhibition of Kinases : Studies have demonstrated that this compound can inhibit various kinases implicated in cancer progression. For instance, it has been noted for its ability to target the BCR-ABL fusion protein, which is critical in CML.
  • Cell Line Studies : In vitro studies conducted on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant inhibitory effects on cell proliferation. The IC50 values for these studies ranged from 5 µM to 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference
MCF-75.85
A5497.49

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The sulfonamide group enhances solubility and bioavailability, while the pyridine moiety contributes to its binding affinity with target proteins.

Comparison with Related Compounds

To better understand its unique properties, it's useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
NilotinibPyridine-based kinase inhibitorSpecifically targets BCR-ABL fusion protein
ImatinibSimilar kinase inhibition mechanismDifferent structural backbone
DasatinibMulti-target kinase inhibitorBroader spectrum of action

This compound stands out due to its specific structural modifications that enhance its interaction with biological targets compared to simpler benzoic acids or other kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.